1-(7-Methoxynaphthalen-1-yl)piperazine

説明

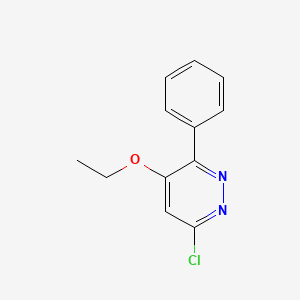

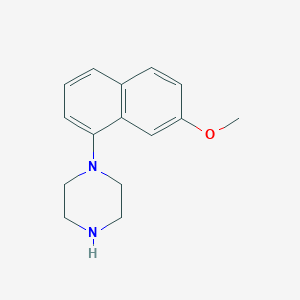

1-(7-Methoxynaphthalen-1-yl)piperazine is a chemical compound with the molecular formula C15H18N2O . It is often used in the field of pharmaceuticals and bioactive molecules .

Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with commercially available 8-amino-2-naphthol, which is reacted with 48% hydrobromic acid in acetonitrile. Sodium nitrite and CuBr are subsequently added and the reaction mixture is stirred overnight .Molecular Structure Analysis

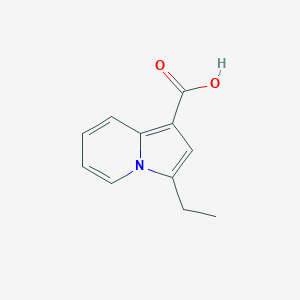

The molecular structure of this compound consists of a piperazine ring attached to a 7-methoxynaphthalen-1-yl group . The molecular weight of this compound is 242.3162 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a reaction with hydrobromic acid, a reaction with sodium nitrite and CuBr, and a reaction with commercially available 8-amino-2-naphthol .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C15H18N2O), its molecular weight (242.32), and its structure .科学的研究の応用

Therapeutic Applications

Piperazine and its derivatives, including 1-(7-Methoxynaphthalen-1-yl)piperazine, have a vast array of therapeutic uses. They are integral in the design of drugs due to their diverse pharmacological activities. These compounds are found in several well-known drugs serving different therapeutic roles such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protectors, anti-inflammatory, and imaging agents. Modifications in the substitution pattern on the piperazine nucleus lead to significant variations in the medicinal potential of the resultant molecules. This adaptability makes piperazine a flexible building block for drug discovery, impacting the pharmacokinetic and pharmacodynamics properties of the resulting compounds (Rathi et al., 2016).

Antimycobacterial Activity

Piperazine-based compounds have shown significant potential against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review highlights the anti-mycobacterial compounds where piperazine serves as a vital building block, emphasizing the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules. It provides insights for medicinal chemists to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Cytoprotection with Metabolic Agents

Trimetazidine, a derivative of piperazine, is used for treating angina pectoris and showcases its anti-ischaemic effect without major impacts on haemodynamics or myocardial oxygen consumption. The paper delves into the cytoprotective action of Trimetazidine, discussing several proposed mechanisms, including positive influence on myocardial energetic metabolism, reduction in fatty acids utilization, and reduction in the inflammatory process (Cargnoni et al., 1999).

Antidepressants and the Role of Piperazine

A significant observation in the domain of antidepressants is the prevalence of the piperazine substructure in most marketed antidepressants. This is attributed to its favorable CNS pharmacokinetic profile. The review performs a critical analysis of the significance of the piperazine moiety in the development of antidepressants, offering insights into current developments, SAR studies, and the influence of piperazine on the design and development of novel antidepressant compounds (Kumar et al., 2021).

Broad Spectrum of Pharmaceutical Applications

Piperazine and its analogues, including morpholine, exhibit a wide range of pharmaceutical applications. This review discusses the current trends in the synthesis of piperazine and morpholine analogues and their potent pharmacophoric activities. It provides an overview of the in vitro and in vivo medicinal chemistry investigations, underscoring the broad spectrum of applications of these compounds (Mohammed et al., 2015).

将来の方向性

特性

IUPAC Name |

1-(7-methoxynaphthalen-1-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-18-13-6-5-12-3-2-4-15(14(12)11-13)17-9-7-16-8-10-17/h2-6,11,16H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYRIGIBUWJCMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2N3CCNCC3)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561711 | |

| Record name | 1-(7-Methoxynaphthalen-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120991-78-8 | |

| Record name | 1-(7-Methoxynaphthalen-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thiazolo[4,5-c]pyridine-2-methanamine](/img/structure/B3346554.png)

![4-Methylthiazolo[4,5-C]pyridine](/img/structure/B3346585.png)

![4-Cyclopropylthiazolo[4,5-C]pyridine](/img/structure/B3346588.png)